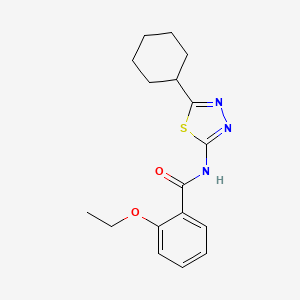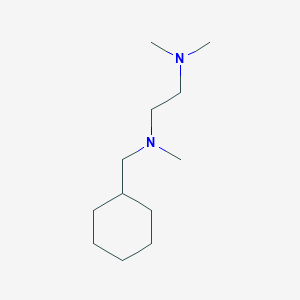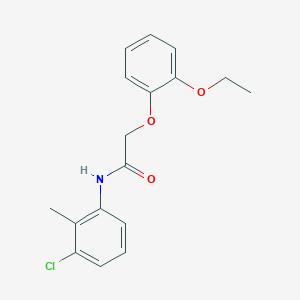![molecular formula C20H27N3O B5658903 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5658903.png)
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their use as antihistamines, antipsychotics, and antidepressants. This particular compound has garnered interest due to its potential therapeutic applications and its role as a ligand for various receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline typically involves the reaction of 2-methoxyphenylpiperazine with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating neurological and psychiatric disorders due to its activity on specific receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include neurotransmitter release, receptor activation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on serotonin receptors.
Naftopidil: Used to treat benign prostatic hyperplasia and acts on alpha-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on both alpha-adrenergic and serotonin receptors.
Uniqueness
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is unique due to its specific structure, which allows it to interact with a distinct set of receptors and exhibit a unique pharmacological profile. Its combination of methoxyphenyl and piperazine moieties contributes to its specific binding characteristics and therapeutic potential.
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-21(2)18-10-8-17(9-11-18)16-22-12-14-23(15-13-22)19-6-4-5-7-20(19)24-3/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAVJIVZXNSTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5658823.png)

![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5658843.png)
![4-[(dimethylamino)methyl]-1-(5,6-dimethylpyrimidin-4-yl)azepan-4-ol](/img/structure/B5658851.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B5658860.png)
![2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5658863.png)
![2-(4-fluorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5658878.png)
![N-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-2-methyl-2-propanamine](/img/structure/B5658885.png)

![3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID](/img/structure/B5658896.png)
![(1R,5R)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5658909.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5658923.png)
![2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5658924.png)

